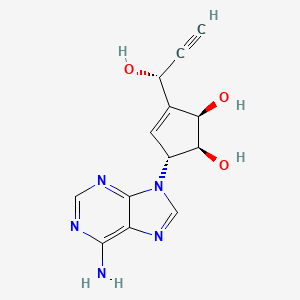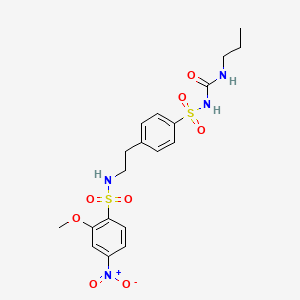
Meptazinol, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Meptazinol is a synthetic opioid analgesic that is used primarily for pain relief. It is known for its unique pharmacological profile, which includes both agonist and antagonist properties at opioid receptors. This compound is particularly interesting due to its lower potential for addiction and respiratory depression compared to other opioids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Meptazinol typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a series of chemical reactions, including alkylation and cyclization.
Reduction: The intermediate is then subjected to reduction reactions to form the desired product.
Purification: The final step involves purification processes such as recrystallization to obtain pure (-)-Meptazinol.
Industrial Production Methods
In industrial settings, the production of (-)-Meptazinol is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-Meptazinol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.
Substitution: In these reactions, one functional group in the molecule is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (-)-Meptazinol can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
(-)-Meptazinol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of opioid receptor interactions and synthetic methodologies.
Biology: Researchers use (-)-Meptazinol to study the effects of opioids on cellular processes and receptor binding.
Medicine: It is investigated for its potential use in pain management, particularly in cases where traditional opioids are not suitable.
Industry: (-)-Meptazinol is used in the development of new analgesic drugs with improved safety profiles.
Mécanisme D'action
(-)-Meptazinol exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an agonist at the mu-opioid receptor, which is responsible for its analgesic effects. Additionally, it has antagonist properties at the kappa-opioid receptor, which may contribute to its lower potential for addiction and respiratory depression. The compound also modulates the release of neurotransmitters like dopamine and serotonin, further influencing pain perception and mood.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morphine: A natural opioid with high analgesic potency but a higher risk of addiction and respiratory depression.
Codeine: A less potent opioid used for mild to moderate pain, with a lower risk of addiction compared to morphine.
Tramadol: A synthetic opioid with dual-action as an opioid receptor agonist and a serotonin-norepinephrine reuptake inhibitor.
Uniqueness of (-)-Meptazinol
(-)-Meptazinol stands out due to its mixed agonist-antagonist properties, which provide effective pain relief with a reduced risk of side effects commonly associated with other opioids. Its unique pharmacological profile makes it a valuable compound for both clinical use and scientific research.
Propriétés
Numéro CAS |
94666-16-7 |
|---|---|
Formule moléculaire |
C15H23NO |
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
3-[(3S)-3-ethyl-1-methylazepan-3-yl]phenol |
InChI |
InChI=1S/C15H23NO/c1-3-15(9-4-5-10-16(2)12-15)13-7-6-8-14(17)11-13/h6-8,11,17H,3-5,9-10,12H2,1-2H3/t15-/m1/s1 |
Clé InChI |
JLICHNCFTLFZJN-OAHLLOKOSA-N |
SMILES isomérique |
CC[C@]1(CCCCN(C1)C)C2=CC(=CC=C2)O |
SMILES canonique |
CCC1(CCCCN(C1)C)C2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[(4-Chlorophenyl)thio]-11-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12706697.png)






